
N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is an organic compound featuring a cyclopropyl group, a pyridine ring, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 6-bromo-2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclopropylation: The cyclopropyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with cyclopropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, potentially yielding amines or boronic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are employed in cross-coupling reactions.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Amines or boronic acids.
Substitution: Various substituted pyridines depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit potent anticancer properties. These compounds function as selective estrogen receptor down-regulators (SERDs), which are crucial in treating hormone-dependent cancers such as breast cancer. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various breast cancer cell lines including MCF-7 and BT474 by down-regulating estrogen receptors .
Pharmacological Properties
The compound has been characterized for its favorable pharmacokinetic properties. It demonstrates lower lipophilicity and higher aqueous solubility compared to other known SERDs. This enhances its potential as a therapeutic agent by improving bioavailability and reducing side effects associated with traditional treatments .
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of novel compounds with tailored properties for specific applications in drug discovery and development. The synthesis methods often involve boron chemistry due to the presence of the dioxaborolane moiety, which facilitates the formation of carbon-boron bonds .
Material Science
Polymer Chemistry
In material science, compounds like this compound are utilized in the development of advanced polymers. The incorporation of boron-containing groups can enhance the thermal stability and mechanical properties of polymers used in various applications from electronics to packaging materials .
Nanotechnology
The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanotechnology. It can be used to create nanostructures that have potential applications in catalysis or as drug delivery systems due to their enhanced surface area and reactivity .
Case Studies
Mechanism of Action
The mechanism by which N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor design.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
- N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Uniqueness
N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the position of the boronate ester and the cyclopropyl group on the pyridine ring. This specific arrangement can influence its reactivity and the types of reactions it can undergo, making it distinct from its analogs.
This compound’s versatility in synthetic chemistry, potential in drug development, and applications in materials science highlight its importance in various scientific fields.
Biological Activity
N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 315.2 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The dioxaborolane group is known for its role in various chemical reactions including:
- Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds which is crucial for synthesizing complex organic molecules.
- Enzyme Inhibition : Boronic acid derivatives are recognized for their ability to inhibit certain enzymes such as proteases and kinases. The specific interactions depend on the structural characteristics of the compound.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that compounds containing the pyridine and boronic acid moieties can inhibit cancer cell proliferation. For example, one study reported an IC50 value as low as 0.023 µM against certain cancer cell lines .
- The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Anticancer Efficacy
In a recent study involving various analogs of N-Cyclopropyl compounds, it was found that modifications to the cyclopropyl group significantly impacted potency against breast cancer cell lines. The most potent analog exhibited an IC50 value of 0.011 µM .
Case Study 2: Enzyme Inhibition
Another study evaluated the inhibitory effects on GSK-3β and ROCK-1 kinases. The results indicated that compounds with cyclopropyl substitutions showed enhanced inhibitory activity compared to their non-cyclopropyl counterparts .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | IC50/EC50 (µM) | Mechanism |
---|---|---|
Anticancer (Breast) | 0.011 | Inhibition of cell proliferation |
Antimicrobial | Variable | Enzyme inhibition |
Neuroprotection | Not specified | Cytokine modulation |
Properties
IUPAC Name |
N-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(17-11)16-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPFKACURQVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671302 | |
Record name | N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-36-9 | |
Record name | 2-Pyridinamine, N-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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